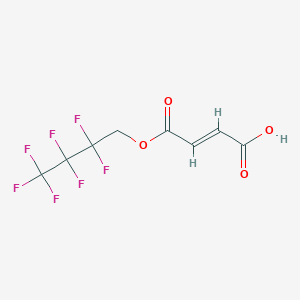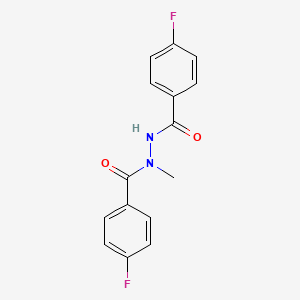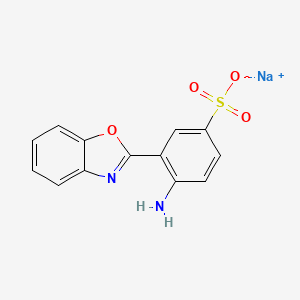
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound with the molecular formula C13H9N2NaO4S and a molecular weight of 312.27633 . It is also known by its CAS number 1189723-86-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring attached to a benzene ring via a sulfonate group . The benzoxazole ring contains a nitrogen and an oxygen atom, while the benzene ring contains an amino group .科学的研究の応用
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. In biochemical and physiological studies, this compound is used to study the function of proteins and enzymes, as well as to understand the effects of various drugs and other compounds on the body. In laboratory experiments, this compound is used to analyze the structure and function of molecules, as well as to study the effects of various compounds on cells.
作用機序
The mechanism of action of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is not fully understood. However, it is believed that the sulfonate group of this compound binds to proteins and enzymes, altering their structure and function. This binding can be used to study the effects of various compounds on proteins and enzymes, as well as to understand the effects of drugs and other compounds on the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain proteins and receptors. This compound has also been shown to modulate the expression of certain genes, as well as to affect the transport of certain molecules across cell membranes.
実験室実験の利点と制限
The use of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. Additionally, this compound is a highly versatile compound, and it can be used to study a wide range of biochemical and physiological processes. However, this compound can also be toxic to cells, and it can interfere with the activity of certain enzymes and proteins. Therefore, it is important to use this compound in laboratory experiments with caution.
将来の方向性
The use of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate in scientific research is still in its early stages, and there is much to be explored. Some potential future directions for research include: further exploring the biochemical and physiological effects of this compound; investigating the mechanism of action of this compound; exploring the use of this compound in drug discovery; and exploring the use of this compound in other laboratory experiments. Additionally, further research could be conducted to understand the toxicity of this compound and to develop methods to reduce its toxicity.
合成法
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is synthesized through a two-step process involving the reaction of 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonic acid (ABSA) with sodium hydroxide. In the first step, ABSA is reacted with sodium hydroxide to form a sodium salt. In the second step, the sodium salt is reacted with a base, such as sodium carbonate, to form this compound.
特性
IUPAC Name |
sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIAVLWXPGLPCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

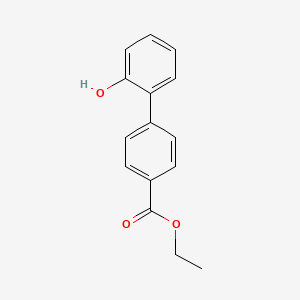
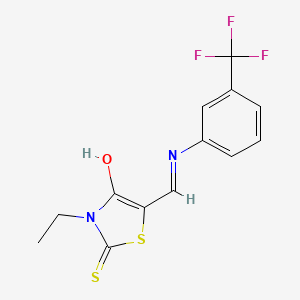
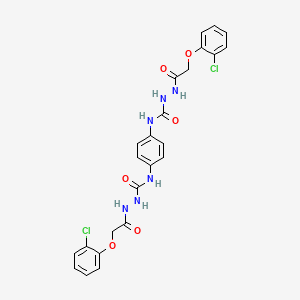


![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)


